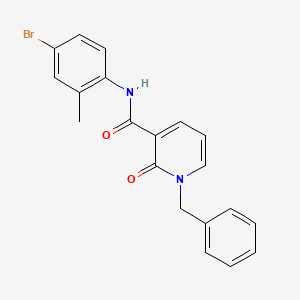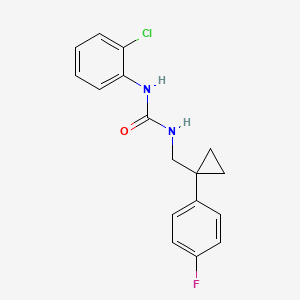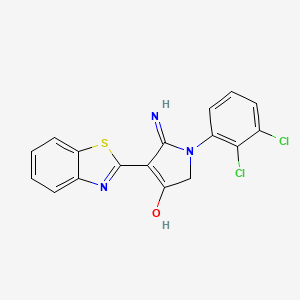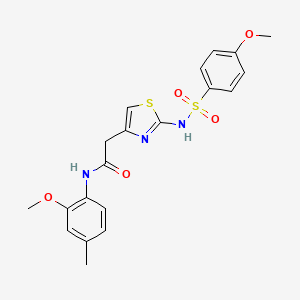
1-benzyl-N-(4-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-(4-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as BMDP, is a chemical compound that belongs to the class of designer drugs. BMDP is a potent stimulant that has been found to have a similar chemical structure to other designer drugs such as cathinones and phenethylamines. The compound has gained popularity in the research community due to its potential use in scientific research.
Aplicaciones Científicas De Investigación
Antihypertensive and Coronary Vessel Dilators
1,4-Dihydropyridines with carboxy functions in the 3-, 5-, and 6-positions and substituted in the 4-position by phenyl or substituted phenyl groups, such as "1-benzyl-N-(4-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide", have been investigated for their potential as antihypertensive agents and coronary vessel dilators. These compounds are synthesized through the condensation of enamines with ylidene acid esters, demonstrating a method for creating molecules with significant medical applications (Abernathy, 1978).
Antimicrobial and Antibiofilm Properties
Research on derivatives with similar structures has shown significant antimicrobial and antibiofilm properties, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These studies reveal the potential of these compounds for developing new antimicrobial agents that combat infections, especially those resistant to conventional treatments (Limban, Marutescu, & Chifiriuc, 2011).
Organic Synthesis and Chemical Modification
The synthesis and modification of dihydropyridine derivatives, including those with similar structures to the specified compound, have been extensively studied. For example, the synthesis of orally active CCR5 antagonists involves complex organic synthesis techniques, demonstrating the chemical versatility and potential pharmaceutical applications of these compounds (Ikemoto et al., 2005).
Spectroscopic and Structural Analysis
The structural and spectroscopic analysis of similar compounds has provided insight into their chemical properties and potential applications. For instance, studies involving X-ray crystallography and spectroscopic methods have been used to elucidate the molecular structures and interactions of these compounds, offering a foundation for further chemical and medicinal research (Saeed et al., 2020).
Propiedades
IUPAC Name |
1-benzyl-N-(4-bromo-2-methylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2/c1-14-12-16(21)9-10-18(14)22-19(24)17-8-5-11-23(20(17)25)13-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYTWFOYYXMWEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2361094.png)

![3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione](/img/structure/B2361096.png)

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2361099.png)



![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2361108.png)


![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2361115.png)

